molecular formula C12H8Cl2O B1599390 4-(3,4-Dichlorophenyl)phenol CAS No. 53890-77-0

4-(3,4-Dichlorophenyl)phenol

Cat. No. B1599390
CAS RN: 53890-77-0
M. Wt: 239.09 g/mol
InChI Key: UTTIPSVNOWSCRD-UHFFFAOYSA-N
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Description

“4-(3,4-Dichlorophenyl)phenol” is a derivative of phenol. It has the molecular formula Cl2C6H3OH . It is a chlorinated derivative of phenol .


Molecular Structure Analysis

The molecular structure of “4-(3,4-Dichlorophenyl)phenol” has been analyzed using X-ray crystal structure analysis . The compound was synthesized in three different methods, namely, conventional, MW irradiation with solvent, and MW irradiation without solvent .


Chemical Reactions Analysis

Phenols, including “4-(3,4-Dichlorophenyl)phenol”, don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon. Instead, oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3,4-Dichlorophenyl)phenol” include a molecular mass of 163.00 g·mol−1 . It has a phenolic odor . The melting point is 67.8 °C (154.0 °F; 340.9 K), and the boiling point is 253 °C (487 °F; 526 K) .

Scientific Research Applications

Determination and Analysis

Research has explored the determination of phenolic compounds, including those structurally related to 4-(3,4-Dichlorophenyl)phenol, in water and soil samples. A study by Castillo, Puig, and Barceló (1997) developed a method using liquid-solid extraction followed by liquid chromatography for identifying priority phenolic compounds in water and industrial effluents (Castillo, Puig, & Barceló, 1997). Another study by Alonso et al. (1998) presented an analytical protocol for determining priority phenolic compounds in soil samples, highlighting the importance of accurate detection for environmental monitoring (Alonso, Puig, Silgoner, Grasserbauer, & Barceló, 1998).

Adsorption Studies

The adsorption behavior of phenolic compounds on various adsorbents has been extensively studied. Liu et al. (2010) investigated the adsorption of substituted phenols, including 2,4-dichlorophenol, on activated carbon fibers (ACFs), providing insights into adsorption mechanisms and the effects of structural characteristics on adsorption capacity (Liu, Zheng, Wang, Jiang, & Li, 2010).

Photocatalytic Degradation

Kim and Choi (2005) explored the visible-light-induced photocatalytic degradation of phenolic compounds, including 4-chlorophenol and 2,4-dichlorophenol, in aqueous suspension of pure titania. Their findings demonstrate the potential for using photocatalysis in the degradation of hazardous phenolic pollutants under visible light conditions (Kim & Choi, 2005).

Oxidative Transformation

The study by Zhang and Huang (2003) focused on the oxidative transformation of triclosan and chlorophene by manganese oxides, which shares structural similarities with 4-(3,4-Dichlorophenyl)phenol. This research sheds light on the oxidation processes of phenolic compounds and their environmental fates (Zhang & Huang, 2003).

Safety And Hazards

“4-(3,4-Dichlorophenyl)phenol” is classified as dangerous. It is harmful if swallowed, causes skin irritation, and causes serious eye damage . It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-(3,4-dichlorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O/c13-11-6-3-9(7-12(11)14)8-1-4-10(15)5-2-8/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTIPSVNOWSCRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60968672
Record name 3',4'-Dichloro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60968672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dichlorophenyl)phenol

CAS RN

53890-77-0
Record name 3′,4′-Dichloro[1,1′-biphenyl]-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53890-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-4-ol, 3',4'-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053890770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3',4'-Dichloro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60968672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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